Leiocarposide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Plants and Pharmaceutical Properties

Scientific Field: Ethnobotany, Phytochemistry, and Pharmacology

Methods of Application: The plant material containing Leiocarposide is harvested and processed to extract the compound.

Results or Outcomes: Leiocarposide has been found to have potential medicinal applications. For example, it has been used in experimental treatments for urolithiasis (urinary stones).

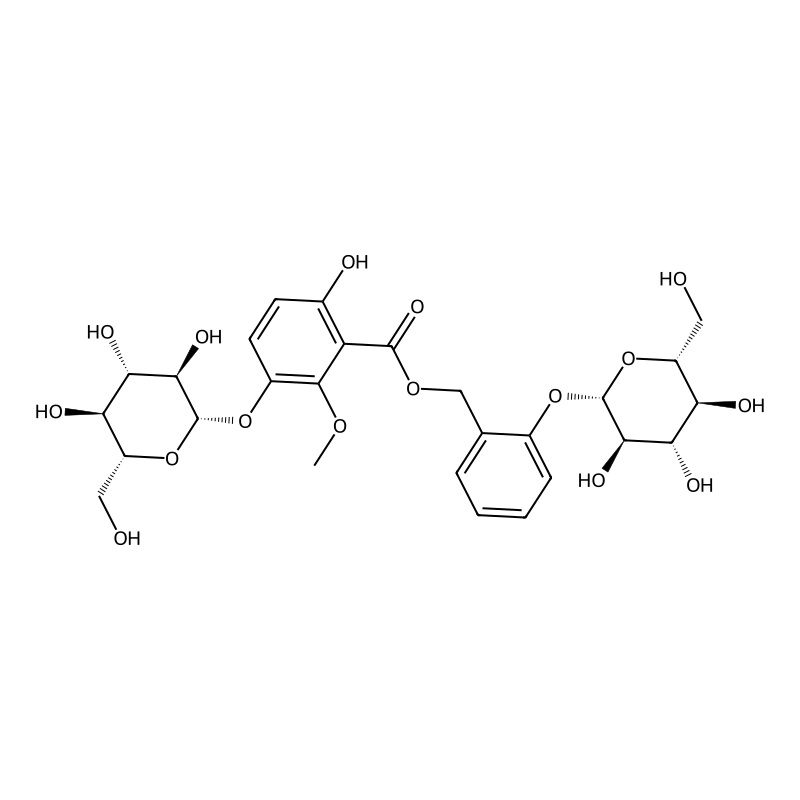

Leiocarposide is a complex organic compound with the chemical formula C27H34O16 and a molecular weight of 614.5 g/mol. It is classified as a glycoside, specifically a benzyl ester derivative, which features multiple glucopyranosyl groups. The structure of Leiocarposide includes a 2-hydroxy-3-methoxybenzoate moiety linked to glucopyranosyl units, making it structurally unique among similar compounds. The compound is primarily derived from the plant Solidago virgaurea, commonly known as European goldenrod, which has been historically utilized in traditional medicine for its various therapeutic properties .

Leiocarposide exhibits stability under normal conditions but can undergo hydrolysis in the presence of acids or bases, leading to the release of its sugar components. Additionally, it may react with strong oxidizers, resulting in potential degradation products. The compound's reactivity profile suggests that it should be handled with care to avoid violent reactions when exposed to incompatible substances .

Research indicates that Leiocarposide possesses significant biological activities, including:

- Anti-inflammatory: It has been studied for its potential to reduce inflammation through various mechanisms.

- Antioxidant: The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antimicrobial: Leiocarposide has exhibited activity against certain bacteria and fungi, supporting its traditional use in treating infections.

- Analgesic: Preliminary studies suggest potential pain-relieving properties, warranting further investigation .

The synthesis of Leiocarposide can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from the aerial parts of Solidago virgaurea using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where appropriate phenolic compounds are reacted with glucopyranosyl donors under acidic or basic conditions.

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into Leiocarposide has also been explored as a sustainable approach .

Leiocarposide has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it is being investigated for potential use in developing new anti-inflammatory drugs.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing oxidative damage.

- Nutraceuticals: The compound's health benefits position it as an ingredient in dietary supplements targeting inflammation and oxidative stress .

Leiocarposide shares structural and functional similarities with several other compounds derived from plants within the Asteraceae family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Quercetin | Flavonoid backbone | Antioxidant, anti-inflammatory | Commonly found in many plants |

| Kaempferol | Flavonoid backbone | Antioxidant, anticancer | Exhibits strong anti-cancer effects |

| Solidagosaponins | Glycosides | Antimicrobial, anti-inflammatory | Derived from Solidago species |

Leiocarposide's unique combination of multiple glucopyranosyl units and its specific phenolic structure distinguishes it from these similar compounds, potentially offering unique therapeutic benefits not found in others .

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Fötsch G, Pfeifer S. [The biotransformation of leiocarposide and salicin phenol glycosides--examples for special consideration of the absorption and metabolism of glycosidic compounds]. Pharmazie. 1989 Oct;44(10):710-2. German. PubMed PMID: 2616615.

3: Fötsch G, Pfeifer S, Bartoszek M, Franke P, Hiller K. [Biotransformation of phenolglycosides leiocarposide and salicin]. Pharmazie. 1989 Aug;44(8):555-8. German. PubMed PMID: 2594827.

4: Chodera A, Dabrowska K, Bobkiewicz-Kozłowska T, Tkaczyk J, Skrzypczak L, Budzianowski J. [Effect of leiocarposide on experimental urinary calculi in rats]. Acta Pol Pharm. 1988;45(2):181-6. Polish. PubMed PMID: 3239428.

5: Chodera A, Dabrowska K, Skrzypczak L, Budzianowski J. [Further studies on the diuretic effect of leiocarposide]. Acta Pol Pharm. 1986;43(5):499-503. Polish. PubMed PMID: 3565048.

6: Thiem B, Wesołowska M, Skrzypczak L, Budzianowski J. Phenolic compounds in two Solidago L. species from in vitro culture. Acta Pol Pharm. 2001 Jul-Aug;58(4):277-81. PubMed PMID: 11693733.

7: Shiraiwa K, Yuan S, Fujiyama A, Matsuo Y, Tanaka T, Jiang ZH, Kouno I. Benzyl benzoate glycoside and 3-deoxy-D-manno-2-octulosonic acid derivatives from Solidago decurrens. J Nat Prod. 2012 Jan 27;75(1):88-92. doi: 10.1021/np2007582. Epub 2011 Dec 20. PubMed PMID: 22185651.

8: Bader G, Lück L, Schenk R, Hirschelmann R, Hiller K. [Leiocarposid--lead structure for the quality assurance of Solidaginis virgaureae herba]. Pharmazie. 1998 Nov;53(11):805-6. German. PubMed PMID: 9853363.